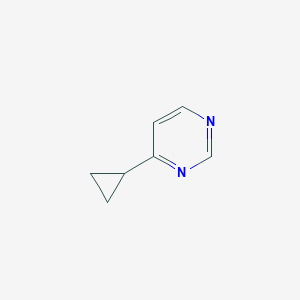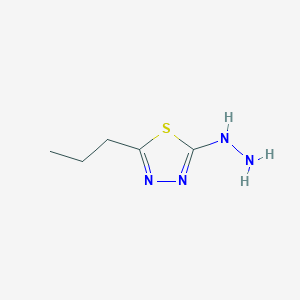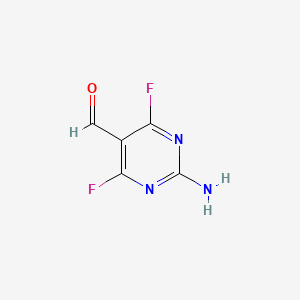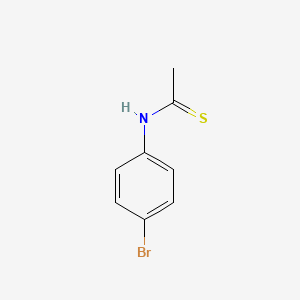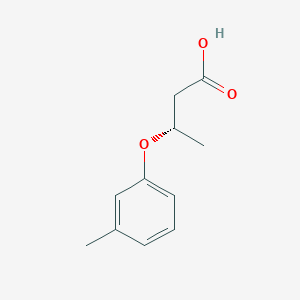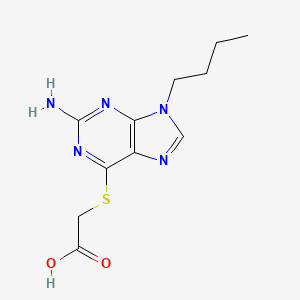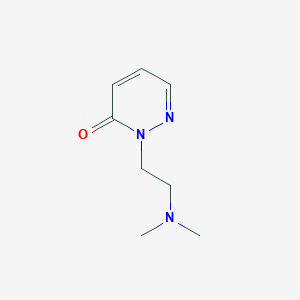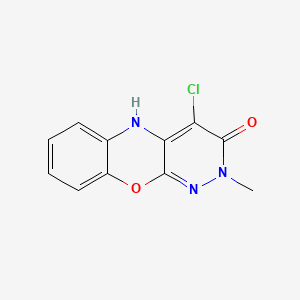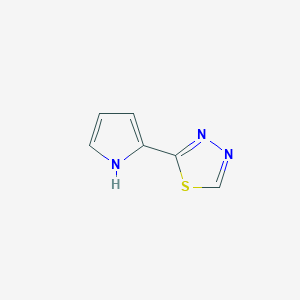
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyrrole ring and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminopyrrole with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target.
相似化合物的比较
2-(1H-pyrrol-2-yl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-(1H-pyrrol-2-yl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazine: Features a thiadiazine ring, which can influence its biological activity and chemical behavior.
Uniqueness: 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole is unique due to the presence of both a pyrrole and a thiadiazole ring, which imparts distinct electronic and steric properties
属性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC 名称 |
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h1-4,7H |
InChI 键 |
JRWVZJFYWJPHTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


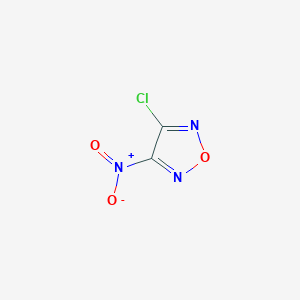
![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)

![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
